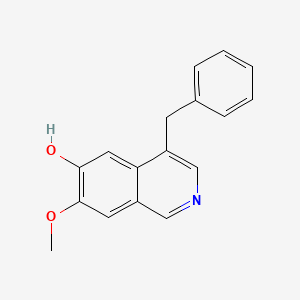
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane is a chemical compound with the molecular formula C11H18N4O2S It is known for its unique structure, which includes a hydrazinyl group attached to a pyridine ring, a sulfonyl group, and an azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the hydrazinylpyridine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the azepane ring is formed through a cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product.
化学反応の分析
Types of Reactions
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and pharmaceutical intermediates.
作用機序
The mechanism of action of 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The azepane ring provides structural stability and influences the compound’s overall conformation, affecting its biological activity.
類似化合物との比較
Similar Compounds
- **1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperidine
- **1-((4-Hydrazinylpyridin-3-yl)sulfonyl)morpholine
- **1-((4-Hydrazinylpyridin-3-yl)sulfonyl)pyrrolidine
Comparison
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane is unique due to its azepane ring, which provides a larger and more flexible structure compared to piperidine, morpholine, and pyrrolidine derivatives. This structural difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C11H18N4O2S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC名 |
[3-(azepan-1-ylsulfonyl)pyridin-4-yl]hydrazine |
InChI |
InChI=1S/C11H18N4O2S/c12-14-10-5-6-13-9-11(10)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,12H2,(H,13,14) |
InChIキー |
KRTBDVXGMPXUMK-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CN=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)




![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)
